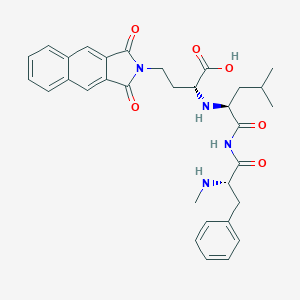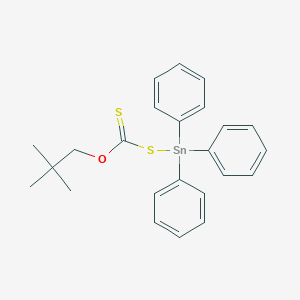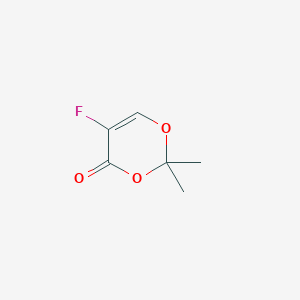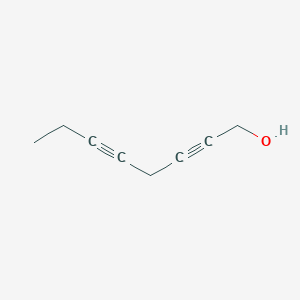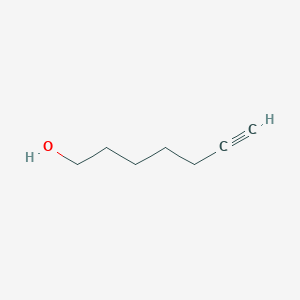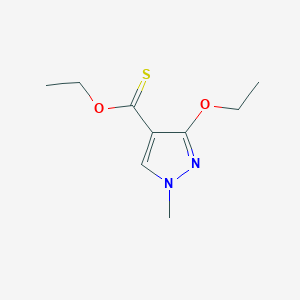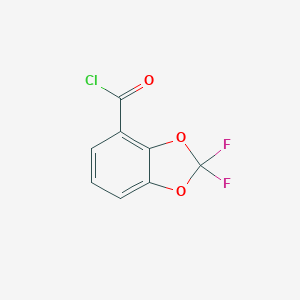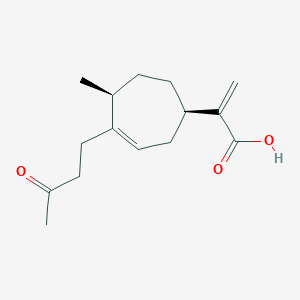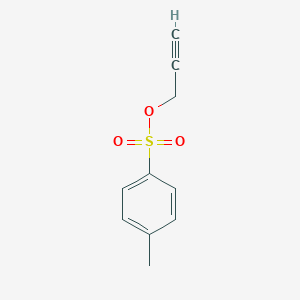![molecular formula C6H5FO4 B114474 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid CAS No. 154540-22-4](/img/structure/B114474.png)
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid, also known as FOA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. FOA is a derivative of furan and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid binds to the active site of DHODH and prevents the synthesis of pyrimidine nucleotides, leading to cell death in cells that express the ura3 gene.
Effets Biochimiques Et Physiologiques
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has been shown to have several biochemical and physiological effects on cells. It inhibits the synthesis of pyrimidine nucleotides, leading to a decrease in DNA and RNA synthesis. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid also affects the mitochondrial function of cells, leading to a decrease in ATP production. Additionally, 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has been shown to induce oxidative stress in cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has several advantages for lab experiments, such as its ability to act as a selection agent in genetic research. It is also relatively easy to synthesize and has a high purity. However, 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has some limitations, such as its toxicity to cells that express the ura3 gene, which can limit its use in certain experiments.
Orientations Futures
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has significant potential for future research in various fields of science. Some of the possible future directions for 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid research include its use as a therapeutic agent in cancer treatment, its potential as an antiviral agent, and its use in the study of mitochondrial function. Further research is needed to fully understand the potential applications of 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid and to explore its limitations and drawbacks.
Conclusion:
In conclusion, 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is synthesized using a specific method and has been extensively studied for its use as a selection agent in genetic research. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid inhibits the enzyme DHODH, leading to a decrease in pyrimidine nucleotide synthesis and cell death. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has several advantages for lab experiments, but also has some limitations. Future research on 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid may lead to significant breakthroughs in various fields of science.
Méthodes De Synthèse
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid is synthesized using a specific method that involves the reaction of 2,5-dihydroxyfuran with chloroacetic acid in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid. The synthesis method is well-established and has been used in various studies to obtain 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid for further research.
Applications De Recherche Scientifique
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a selection agent in genetic research. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid is toxic to cells that express the ura3 gene, which is essential for the synthesis of uracil. This property makes 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid an excellent selection agent for genetic research, as only cells that have undergone a specific genetic modification can survive in the presence of 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid.
Propriétés
Numéro CAS |
154540-22-4 |
|---|---|
Nom du produit |
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid |
Formule moléculaire |
C6H5FO4 |
Poids moléculaire |
160.1 g/mol |
Nom IUPAC |
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C6H5FO4/c7-4-1-3(2-5(8)9)11-6(4)10/h1,3H,2H2,(H,8,9)/t3-/m0/s1 |
Clé InChI |
OQPBQQPSUJKXSO-VKHMYHEASA-N |
SMILES isomérique |
C1=C(C(=O)O[C@@H]1CC(=O)O)F |
SMILES |
C1=C(C(=O)OC1CC(=O)O)F |
SMILES canonique |
C1=C(C(=O)OC1CC(=O)O)F |
Synonymes |
2-Furanaceticacid,4-fluoro-2,5-dihydro-5-oxo-,(2R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



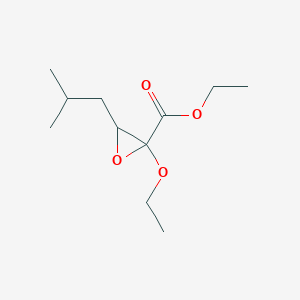
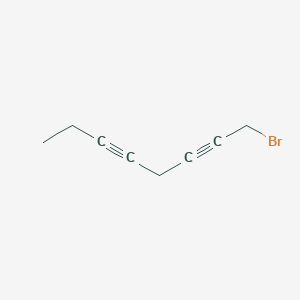
![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)

